高氯酸钇

描述

Synthesis Analysis

The synthesis of yttrium complexes can be achieved through various methods, including hydrothermal synthesis for creating yttrium benzene dicarboxylates with unique luminescent properties (Thirumurugan & Natarajan, 2004). Another approach involves the reaction of yttrium alkyl and hydrido complexes coordinated by a dianionic ene-diamido ligand, showing catalytic activity in olefin hydrophosphination and hydroamination (Kissel et al., 2015).

Molecular Structure Analysis

The molecular structure of yttrium complexes reveals diverse coordination environments, such as in yttrium anilido hydride compounds, which demonstrate high reactivity toward unsaturated substrates (Lu, Chen, & Leng, 2011). These structures often feature unique arrangements like paddle-wheel configurations and eight-membered rings, showcasing the versatile coordination chemistry of yttrium.

Chemical Reactions and Properties

Yttrium complexes exhibit varied chemical reactions, including the ability to catalyze the ring-opening polymerization of cyclic esters, demonstrating the potential utility of yttrium compounds in polymer science (Mahrova et al., 2009). Additionally, yttrium oxides and hydroxy clusters have been synthesized, revealing insights into the chemical reactions involving yttrium under different conditions (Thielemann, Fernández, & Roesky, 2010).

Physical Properties Analysis

The physical properties of yttrium compounds, such as yttrium oxide nanoparticles, have been explored for their catalytic performance and potential applications in materials science. Nano-sized yttria particles synthesized via sol-gel processes exhibit significant catalytic properties for the decomposition of ammonium perchlorate, hinting at the physical characteristics that make yttrium compounds effective in various reactions (Chen, Li, Liu, & Li, 2006).

Chemical Properties Analysis

The chemical properties of yttrium complexes, including their reactivity and stability, are crucial for their applications. For instance, yttrium ruthenate electrocatalysts show enhanced performance for oxygen evolution reactions in acidic media, demonstrating the acid stability and low overpotential of these yttrium-based materials (Kim et al., 2017). Such properties are essential for developing efficient and durable catalysts for hydrogen production and other chemical processes.

科学研究应用

从酸溶液中萃取:研究了使用二(2-乙基己基)膦酸从硝酸和高氯酸溶液中萃取钇。观察到通过离子交换和溶剂化反应从高氯酸中有效萃取(Brunisholz、Hirsbrunner 和 Roulet,1972 年).

医学影像和治疗:钇的多功能化学性质使其在医学应用中很有用,如医疗激光和生物医学植入物。钇的同位素用于放射性药物和正电子发射断层扫描 (PET) 成像。钇对于超极化 MRI 调查也很有希望 (Tickner、Stasiuk、Duckett 和 Angelovski,2020 年).

分光光度测定:钇与对硝基氯膦偶氮的反应允许在镍基合金中进行分光光度测定,即使在存在其他稀土元素的情况下也是如此 (Hsu 和 Pan,1985 年).

水合和离子对形成:对高氯酸钇溶液的拉曼光谱的研究表明在浓缩溶液中形成了外层离子对和接触离子对。这提供了对钇在水溶液中的水合和化学行为的见解 (Rudolph 和 Irmer,2015 年).

大环配合物:高氯酸钇和镧系元素用于制备席夫碱大环配合物,有助于理解复杂的配位化学 (Radecka-Paryzek 和 Litkowska,2000 年).

溶解度平衡研究:已经研究了碳酸钇在高氯酸水溶液中的溶解度,提供了对钇及其化合物的溶解度平衡的见解 (Grenthe、Spahiu 和 Eriksen,1992 年).

从废物中回收钇:已经综述了从各种来源(包括废物)中提取钇的湿法冶金工艺。鉴于钇在现代技术中的重要性以及对可持续回收方法的需求,这一点至关重要 (Innocenzi、De Michelis、Kopacek 和 Vegliò,2014 年).

安全和危害

作用机制

Target of Action

Yttrium perchlorate (Y(ClO4)3) is an inorganic compound and an yttrium salt of perchloric acid . The primary targets of Yttrium perchlorate are the liver and spleen . It has been found that the colloidal yttrium-containing material is taken up by phagocytic cells in these organs .

Mode of Action

Yttrium perchlorate interacts with its targets primarily through the yttrium ion (Y3+). The Y3+ ions can interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution . This interaction can lead to changes in the function of metal-biomolecule complexes .

Biochemical Pathways

It is known that yttrium perchlorate can cause reactive oxygen species (ros) overproduction and inhibit antioxidative defense, leading to dna damage . The DNA damage repair pathways can be significantly inhibited at high concentrations of Yttrium perchlorate .

Pharmacokinetics

Yttrium perchlorate is soluble in water , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Yttrium perchlorate’s action primarily involve DNA damage and cytotoxicity. Yttrium perchlorate can induce DNA damage through causing intracellular ROS overproduction and inhibition of antioxidative defense . This DNA damage can lead to cytotoxicity in cells .

Action Environment

Environmental factors can influence the action of Yttrium perchlorate. For instance, the pH, temperature, salt concentration, presence of metabolic inhibitors or electron acceptors, nutritional conditions, and time of contact can regulate the capacity of perchlorate sorption by the microbial system . These factors can potentially affect the efficacy and stability of Yttrium perchlorate.

生化分析

Biochemical Properties

Yttrium perchlorate interacts with water to form hydrated yttrium ions . These ions can form outer-sphere ion pairs and contact ion pairs in concentrated perchlorate solutions .

Cellular Effects

The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium perchlorate can cause acute hepatic injury and transient increase of plasma calcium .

Molecular Mechanism

Yttrium perchlorate exerts its effects at the molecular level through its interactions with water molecules to form hydrated yttrium ions . These ions can interact with other ions in solution, affecting the overall ionic balance and potentially influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yttrium perchlorate can change over time. For instance, the formation of hydrated yttrium ions and ion pairs can vary depending on the concentration of the perchlorate solution .

Dosage Effects in Animal Models

In animal models, the effects of Yttrium perchlorate can vary with dosage. For example, intravenous injection of yttrium chloride in rats caused acute hepatic injury and a transient increase in plasma calcium .

Transport and Distribution

Yttrium perchlorate can be transported and distributed within cells and tissues. For instance, in rats, yttrium-containing material was taken up by phagocytic cells in the liver and spleen .

Subcellular Localization

Given its interactions with water and other ions, it could potentially localize to areas of the cell where these interactions are most relevant .

属性

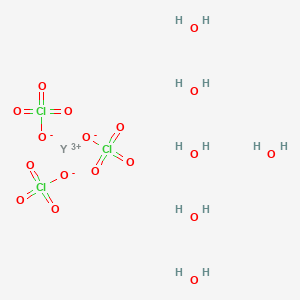

IUPAC Name |

yttrium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.6H2O.Y/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYECSZYJKQPOOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O18Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14017-56-2 | |

| Record name | Yttrium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

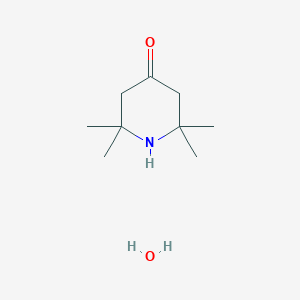

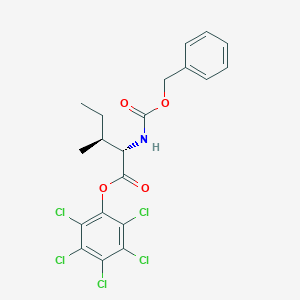

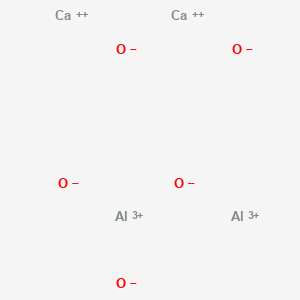

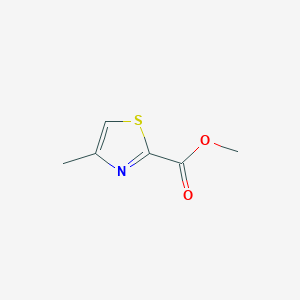

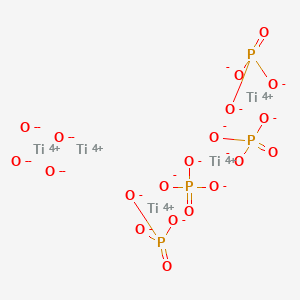

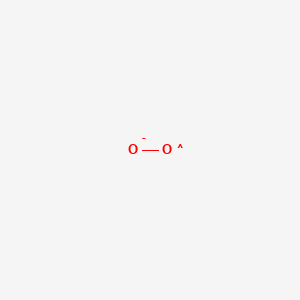

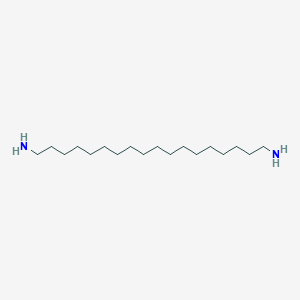

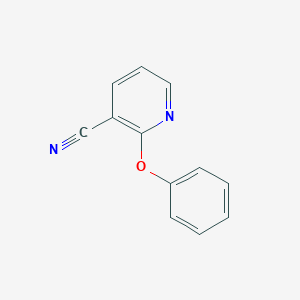

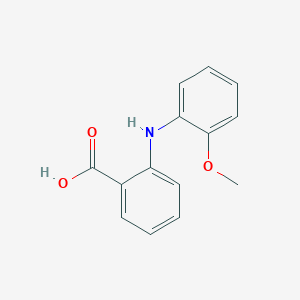

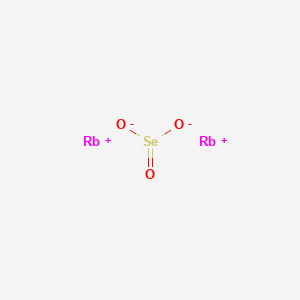

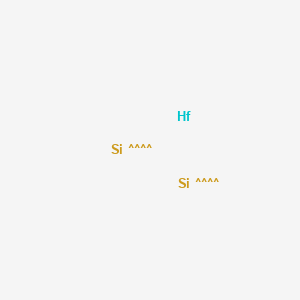

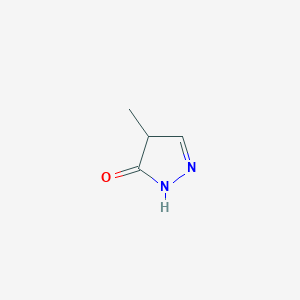

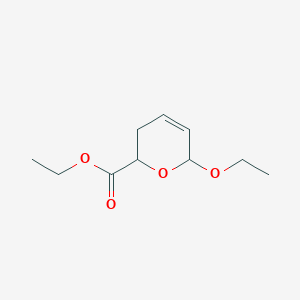

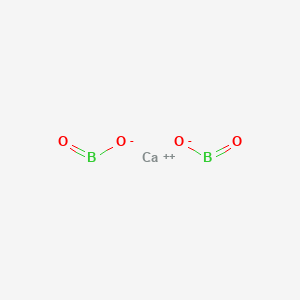

Feasible Synthetic Routes

Q & A

Q1: Can you describe an example of yttrium perchlorate being used in the synthesis of a complex with a known crystal structure?

A2: Yes, yttrium perchlorate, alongside lanthanum perchlorate, reacts with sodium sulfo-salicylate to form a heteronuclear complex with the formula [Na3YLa2(C7H3SO6)4⋅26H2O]n. [] Single-crystal X-ray diffractometry reveals a structure where a central eight-coordinate yttrium ion is flanked by two ten-coordinate lanthanum ions. []

Q2: Are there any studies on the solubility of yttrium compounds in the presence of perchlorate?

A3: Yes, the solubility of yttrium carbonate has been extensively studied in aqueous perchlorate media. [] The Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models successfully describe the solubility equilibria of yttrium carbonate in these solutions. [] This research highlights the importance of understanding the behavior of yttrium in various ionic environments.

Q3: How does yttrium perchlorate interact with amide-containing cryptands?

A5: Studies utilizing multinuclear NMR and X-ray crystallography demonstrate that yttrium perchlorate forms complexes with specific amide-containing cryptands, such as 1,1′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene. [] In these complexes, the amide carbonyl groups act as ligands and adopt a cis configuration within the formed cryptate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。